2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine . This compound is structurally characterized by the presence of an indole ring, a cyclopropylcarbonyl group, and a propanoic acid moiety.
Preparation Methods
The synthesis of 2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of indole-3-propanoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: This compound is studied for its role in various biological processes, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or substrate for certain enzymes, affecting biochemical pathways related to serotonin production, melatonin synthesis, and other physiological processes .
Comparison with Similar Compounds
2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development, structurally similar but with different biological functions.
Indole-3-propanoic acid: Another indole derivative with antioxidant properties and potential therapeutic applications.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(cyclopropanecarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H16N2O3/c18-14(9-5-6-9)17-13(15(19)20)7-10-8-16-12-4-2-1-3-11(10)12/h1-4,8-9,13,16H,5-7H2,(H,17,18)(H,19,20) |
InChI Key |
CDBQUYRRQIZHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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